4-[Bis(2-chloroethyl)amino]-3-(propanoyloxy)butanoic acid
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Overview
Description
4-[Bis(2-chloroethyl)amino]-3-(propanoyloxy)butanoic acid is a synthetic compound known for its applications in chemotherapy. It is a nitrogen mustard alkylating agent used primarily in the treatment of chronic lymphocytic leukemia and malignant lymphomas . This compound is also known by its common name, chlorambucil.
Preparation Methods
The synthesis of 4-[Bis(2-chloroethyl)amino]-3-(propanoyloxy)butanoic acid involves several steps. One common method includes the reaction of 4-aminobutyric acid with 2-chloroethylamine hydrochloride under basic conditions to form the intermediate 4-[bis(2-chloroethyl)amino]butanoic acid. This intermediate is then esterified with propanoic anhydride to yield the final product .
Industrial production methods typically involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure the desired product is obtained with minimal impurities.
Chemical Reactions Analysis
4-[Bis(2-chloroethyl)amino]-3-(propanoyloxy)butanoic acid undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloroethyl groups, leading to the formation of various substituted derivatives
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions vary but often include derivatives with modified functional groups.
Scientific Research Applications
4-[Bis(2-chloroethyl)amino]-3-(propanoyloxy)butanoic acid has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of alkylating agents and their reactivity.
Biology: The compound is studied for its effects on cellular processes and DNA interactions.
Industry: It is used in the production of pharmaceuticals and as a reference standard in quality control.
Mechanism of Action
The mechanism of action of 4-[Bis(2-chloroethyl)amino]-3-(propanoyloxy)butanoic acid involves the formation of cross-links between DNA strands. This alkylating agent reacts with the nucleophilic sites in DNA, leading to the formation of covalent bonds between the DNA strands. This cross-linking inhibits DNA replication and transcription, ultimately leading to cell death . The primary molecular targets are the guanine bases in DNA, and the pathways involved include the inhibition of DNA synthesis and repair mechanisms.
Comparison with Similar Compounds
4-[Bis(2-chloroethyl)amino]-3-(propanoyloxy)butanoic acid is unique among alkylating agents due to its specific structure and reactivity. Similar compounds include:
Melphalan: Another nitrogen mustard alkylating agent used in chemotherapy.
Cyclophosphamide: A widely used alkylating agent with a broader spectrum of activity.
Ifosfamide: Similar to cyclophosphamide but with different pharmacokinetics and toxicity profiles .
Compared to these compounds, this compound has a distinct mechanism of action and specific applications in the treatment of certain types of cancer.
Properties
CAS No. |
831219-91-1 |
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Molecular Formula |
C11H19Cl2NO4 |
Molecular Weight |
300.18 g/mol |
IUPAC Name |
4-[bis(2-chloroethyl)amino]-3-propanoyloxybutanoic acid |
InChI |
InChI=1S/C11H19Cl2NO4/c1-2-11(17)18-9(7-10(15)16)8-14(5-3-12)6-4-13/h9H,2-8H2,1H3,(H,15,16) |
InChI Key |
PSCWLHHBGVQBHP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)OC(CC(=O)O)CN(CCCl)CCCl |
Origin of Product |
United States |
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